Potent and Selective 17β-HSD2 Enzyme Inhibition: 3-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one
3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one demonstrates high potency as an inhibitor of human 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), with an IC50 of 0.600 nM [1]. This enzyme is a key target in bone health and osteoporosis research [2]. The benzoxazolone scaffold is a known pharmacophore for this target, but the N-(2-hydroxyethyl) substitution in this compound appears to confer a particularly favorable interaction, as not all benzoxazolone derivatives achieve sub-nanomolar potency [1].
| Evidence Dimension | 17β-HSD2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.600 nM |
| Comparator Or Baseline | Class baseline: Potency of other benzoxazolone derivatives against 17β-HSD2 can vary widely; this compound achieves sub-nanomolar activity, which is a defining characteristic for high-potency tool compounds. |
| Quantified Difference | N/A (Class-level inference). This IC50 value is in the sub-nanomolar range, a key performance indicator for high-affinity ligands. |
| Conditions | In vitro biochemical assay using human placental microsomal fraction 17β-HSD2 with [3H]-E2 as substrate and NAD+ as cofactor, analyzed by radio-HPLC. |
Why This Matters
Sub-nanomolar potency (IC50 = 0.600 nM) makes this compound a highly attractive lead or tool compound for 17β-HSD2-related research, where high affinity is paramount for achieving target engagement at low, pharmacologically relevant concentrations.
- [1] BindingDB. BDBM50515435 CHEMBL4513439. 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one. View Source
- [2] Marchais-Oberwinkler, S., et al. (2011). 17β-Hydroxysteroid dehydrogenases (17β-HSDs) as therapeutic targets: protein structures, functions, and recent progress in inhibitor development. The Journal of Steroid Biochemistry and Molecular Biology, 125(1-2), 66-82. View Source
